molecular formula C29H27ClN4O2 B505174 N-[4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-4-CHLOROBENZAMIDE

N-[4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-4-CHLOROBENZAMIDE

Cat. No.: B505174
M. Wt: 499g/mol
InChI Key: ZRFNDNBTCQFRHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-4-CHLOROBENZAMIDE is a complex organic compound that features a combination of piperidine, pyrazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-4-CHLOROBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-benzylpiperidine with a suitable acylating agent to form the piperidinyl carbonyl intermediate. This intermediate is then reacted with 1-phenyl-1H-pyrazole-5-carboxylic acid under appropriate conditions to form the pyrazolyl derivative. Finally, the chlorobenzamide moiety is introduced through a coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-4-CHLOROBENZAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-4-CHLOROBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-4-CHLOROBENZAMIDE involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors in the brain and nervous system, modulating their activity. This can lead to various physiological effects, such as pain relief and anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-4-CHLOROBENZAMIDE is unique due to its combination of piperidine, pyrazole, and benzamide moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C29H27ClN4O2

Molecular Weight

499g/mol

IUPAC Name

N-[4-(4-benzylpiperidine-1-carbonyl)-2-phenylpyrazol-3-yl]-4-chlorobenzamide

InChI

InChI=1S/C29H27ClN4O2/c30-24-13-11-23(12-14-24)28(35)32-27-26(20-31-34(27)25-9-5-2-6-10-25)29(36)33-17-15-22(16-18-33)19-21-7-3-1-4-8-21/h1-14,20,22H,15-19H2,(H,32,35)

InChI Key

ZRFNDNBTCQFRHW-UHFFFAOYSA-N

SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)NC(=O)C5=CC=C(C=C5)Cl

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)NC(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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